1-(3,4-Dimethylbenzoyl)-4-methylpiperidine
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Overview
Description
1-(3,4-Dimethylbenzoyl)-4-methylpiperidine is an organic compound with the molecular formula C15H21NO It is a derivative of piperidine and is characterized by the presence of a dimethylphenyl group and a methylpiperidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-4-methylpiperidine typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl)(4-piperidinyl)methanone: Similar structure but lacks the methyl group on the piperidine ring.
(2-Fluoro-3,4-dimethylphenyl)(4-methylpiperidin-1-yl)methanone: Contains a fluorine atom on the aromatic ring.
Uniqueness
1-(3,4-Dimethylbenzoyl)-4-methylpiperidine is unique due to the presence of both dimethylphenyl and methylpiperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO/c1-11-6-8-16(9-7-11)15(17)14-5-4-12(2)13(3)10-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
CTLLIIRUGKHWKZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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